molecular formula C24H19N5O2S B2665622 4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-(2-phenylethyl)benzamide CAS No. 1114647-03-8

4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-(2-phenylethyl)benzamide

Cat. No.: B2665622
CAS No.: 1114647-03-8
M. Wt: 441.51
InChI Key: PJBWNLGSGFTPGB-UHFFFAOYSA-N
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Description

4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-(2-phenylethyl)benzamide is a complex organic compound that belongs to the class of thiadiazoloquinazolines. This compound is characterized by its unique structure, which includes a thiadiazole ring fused with a quinazoline moiety, and an amide linkage to a phenylethyl group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-(2-phenylethyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The quinazoline moiety can be reduced to form dihydroquinazolines.

    Substitution: The amide and phenylethyl groups can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. .

Scientific Research Applications

4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-(2-phenylethyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity is attributed to its ability to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis .

Comparison with Similar Compounds

Similar compounds to 4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-(2-phenylethyl)benzamide include other thiadiazoloquinazolines and related heterocyclic compounds. These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Biological Activity

The compound 4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-(2-phenylethyl)benzamide is an organic molecule with significant potential in medicinal chemistry due to its unique structural features. It incorporates a quinazoline core and a thiadiazole ring, both of which are known for their diverse biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N6O2SC_{22}H_{22}N_{6}O_{2}S, with a molecular weight of 422.51 g/mol. The presence of multiple functional groups enhances its interaction with various biological targets.

PropertyValue
Molecular FormulaC22H22N6O2S
Molecular Weight422.51 g/mol
CAS Number1114646-95-5
StructureStructure

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The quinazoline scaffold is often associated with kinase inhibition, while the thiadiazole component may contribute to antimicrobial and anti-inflammatory properties.

Inhibition of Kinases

Research indicates that compounds containing quinazoline rings can act as potent inhibitors of various kinases involved in cancer progression. The potential for This compound to inhibit specific kinases remains an area for further investigation.

Antimicrobial Activity

The thiadiazole moiety has been linked to antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains, although detailed investigations are required to establish its efficacy and mechanism of action.

Research Findings

Several studies have explored the biological activities associated with similar compounds or derivatives:

  • Anticancer Activity : A study demonstrated that quinazoline derivatives can induce apoptosis in cancer cells by inhibiting cell signaling pathways critical for tumor growth.
  • Antimicrobial Studies : Research has shown that thiadiazole-containing compounds possess significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition : Investigations into enzyme inhibition have highlighted the potential of this compound to act on cyclooxygenase (COX) pathways, suggesting anti-inflammatory effects.

Case Studies

Recent case studies have focused on testing the biological activity of related compounds:

  • Case Study 1 : A derivative similar to our compound was tested for its ability to inhibit COX enzymes in vitro, showing promising results that could translate into therapeutic applications for inflammatory diseases.
  • Case Study 2 : In vivo studies demonstrated that a related thiadiazole compound significantly reduced tumor size in xenograft models, indicating potential anticancer properties.

Properties

IUPAC Name

4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O2S/c30-21(25-15-14-16-6-2-1-3-7-16)17-10-12-18(13-11-17)26-23-28-29-22(31)19-8-4-5-9-20(19)27-24(29)32-23/h1-13H,14-15H2,(H,25,30)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBWNLGSGFTPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)NC3=NN4C(=O)C5=CC=CC=C5N=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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